molecular formula C7H11NO2 B082499 Isobutyl cyanoacetate CAS No. 13361-31-4

Isobutyl cyanoacetate

Cat. No. B082499
CAS RN: 13361-31-4
M. Wt: 141.17 g/mol
InChI Key: HRGQEKKNLHJZGZ-UHFFFAOYSA-N
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Description

Isobutyl cyanoacetate is a chemical compound synthesized from methyl cyanoacetate and isobutanol through a process involving interesterification. The catalyst used in this synthesis is typically tetrabutyl titanate. Optimal conditions for its synthesis include a molar ratio of methyl cyanoacetate to isobutanol of 1.00∶1.15, a catalyst amount of 0.2%, and a reaction temperature of 120℃, achieving a yield of 97.20% (B. Du, 2015).

Synthesis Analysis

The synthesis of isobutyl cyanoacetate involves the interesterification of methyl cyanoacetate and isobutanol, catalyzed by tetrabutyl titanate under specific conditions for optimal yield. This process demonstrates the compound's chemical versatility and the effectiveness of the catalyst in facilitating the reaction (B. Du, 2015).

Molecular Structure Analysis

The molecular structure of isobutyl cyanoacetate and related compounds has been studied through various methods, including X-ray crystallography. These studies reveal detailed insights into the compound's molecular configuration, which is essential for understanding its chemical behavior and reactivity (C. U. Kumar et al., 2013).

Chemical Reactions and Properties

Isobutyl cyanoacetate's reactivity and the application in synthesis highlight its chemical properties. It has been used as an intermediate in various synthetic routes, demonstrating its utility in organic chemistry. Its multifunctional nature facilitates a range of reactions, particularly tandem/cascade processes, for the synthesis of complex cyclic and macrocyclic systems, showcasing its versatility in chemical synthesis (A. V. Gulevich et al., 2010).

Scientific Research Applications

  • Synthesis : It can be synthesized using methyl cyanoacetate and 2-isobutanol, with tetrabutyl titanate as a catalyst. The synthesis process achieves a high yield under optimized conditions (B. Du, 2015).

  • Medical Applications :

    • Skin Adhesive : Isobutyl cyanoacrylate has been used as a skin adhesive. It's effective in sealing wounds and has shown to be less toxic than other homologues (J. Hale, 1970).
    • Dental Applications : It has been studied for its biologic response in human pulp tissue, showing potential as a pulp-capping agent in humans (M. Berkman et al., 1971).
    • Embolization : Used for the embolization of renal cell carcinomas, Isobutyl-2-cyanoacrylate (IBC) quickly polymerizes upon contact with blood, making it an efficient and lasting embolization material (L. Giuliani et al., 1977).
  • Veterinary Medicine : In veterinary ophthalmology, Isobutyl cyanoacrylate tissue adhesive (BCTA) has been used to treat refractory corneal ulcers in animals (N. Bromberg, 2002).

  • Radiolabeling Studies : Isobutyl [3-14C] cyanoacrylate has been synthesized for potential use in radiolabeling studies (J. Dekeyser et al., 1989).

  • Neurosurgery : Isobutyl 2-cyanoacrylate has been used in neurosurgery for repairing cerebrospinal fluid fistulas, reinforcing intracranial aneurysms, and occluding arteriovenous malformations (G. Vanderark et al., 1970).

  • Antibacterial Properties : Studies show that Isobutyl cyanoacrylate can inhibit the growth of various bacteria, suggesting its potential use in antimicrobial applications (John Jandinski & S. Sonis, 1971).

  • Cutaneous Surgery : It has been applied in cutaneous surgery for hemostasis, wound closure, and hair transplantation due to its adhesive properties (T. Wilkinson, 1972).

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol, a compound similar to isobutyl cyanoacetate, by reducing the product toxicity .

properties

IUPAC Name

2-methylpropyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGQEKKNLHJZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065424
Record name Acetic acid, cyano-, 2-methylpropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl cyanoacetate

CAS RN

13361-31-4
Record name 2-Methylpropyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl cyanoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyano-, 2-methylpropyl ester
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Record name Acetic acid, cyano-, 2-methylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl cyanoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL CYANOACETATE
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Synthesis routes and methods

Procedure details

495.2 g of 68.7 wt % strength aqueous cyanoacetic acid, 1500 mL of isobutanol and 5 g of p-toluenesulfonic acid were heated to 80° C. in 3 h under a pressure of ca 270 mbar, and the water/isobutanol azeotrope was removed completely. Stirring was then continued for a further 14 h at a ratio of withdrawn to recycled material of 11:99, to give a transition temperature of 67° C. and a final temperature of 88° C. at 200 mbar. Excess isobutanol was distilled off after filtration and 529 g of crude isobutyl cyanoacetate (purity as measured by GC analysis: 90%) were obtained.
Quantity
0 (± 1) mol
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reactant
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Quantity
5 g
Type
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1500 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
AM Fricano, LL Boland, KA Campbell, NY Chan… - 2022 - chemrxiv.org
… , 3-chloro-4-methoxy, 3-chloro-4-methyl) were synthesized by the piperidine catalyzed Knoevenagel condensation of ringdisubstituted benzaldehydes and isobutyl cyanoacetate and …
Number of citations: 2 chemrxiv.org
A Cimino, AM Johnson, CM Myslicki, MR Nealon… - 2022 - chemrxiv.org
… The acrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate and characterized by CHN …
Number of citations: 3 chemrxiv.org
MLP Lotto, Y Lowe, R Malik, RA Munshi, U Persaud… - 2020 - chemrxiv.org
… , 2,4dimethoxy-3-methyl, 2,4-dimethoxy-6-methyl were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate …
Number of citations: 4 chemrxiv.org
JL De Keyser, CJC De Cock… - Journal of Labelled …, 1989 - Wiley Online Library
… These adducts (&&,I were obtained in a one-pot procedure by Knoevenagel condensation of p4C] paraformaldehyde with isobutyl cyanoacetate and diethyl malonate respectively in the …
MA Higgs, KC Ho, KN Huffman, AL Johnson, P Kapica… - 2022 - chemrxiv.org
… methoxy, 3-iodo-4-methoxy, 5-iodo-2-methoxy) were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and isobutyl cyanoacetate …
Number of citations: 2 chemrxiv.org
CD Ahlers, AA Ahmed, U Alam, AA Sajwani… - 2022 - chemrxiv.org
… -2-fluoro, 3-chloro-4fluoro, 4-chloro-3-fluoro) were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and isobutyl cyanoacetate …
Number of citations: 5 chemrxiv.org
K Gupta, A Farshori, MR Fitzgerald, RI Lewandowski… - 2020 - chemrxiv.org
… -methyl, 5-fluoro-2-methyl, 4-fluoro-3-phenoxy) were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and isobutyl cyanoacetate …
Number of citations: 5 chemrxiv.org
G Escalante, V Escalante, AA Hartoun, CB Hsu… - 2022 - chemrxiv.org
… trifluoro, 2,3,5,6-tetrafluoro, 2,3,4,5,6-pentafluoro were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate …
Number of citations: 4 chemrxiv.org
A Cimino, AM Azeemullah, SC Hunt, MM Janakis… - 2022 - chemrxiv.org
… 2,4-dimethoxy-3-methyl, 2,4-dimethoxy-6-methyl were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate …
Number of citations: 0 chemrxiv.org
A Cimino, AM Azeemullah, SC Hunt, MM Janakis… - 2020 - chemrxiv.org
… , 3-trifluoromethoxy, 4-trifluoromethoxy) were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate and …
Number of citations: 3 chemrxiv.org

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